molecular formula C8H5BrCl3NO B1295652 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide CAS No. 19889-61-3

2-Bromo-n-(2,4,5-trichlorophenyl)acetamide

Cat. No. B1295652
CAS RN: 19889-61-3
M. Wt: 317.4 g/mol
InChI Key: CWIXWVNRNRVLQC-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that is part of a broader class of acetamides with potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds with bromo, chloro, and acetamide groups have been investigated, which can offer insights into the properties and behaviors of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of aniline derivatives with acyl chlorides or other acylating agents. For instance, the synthesis of 2-Bromo-N-(2-chlorophenyl)acetamide involves the reaction of 2-chloroaniline with bromoacetyl bromide . Similar methods could be applied to synthesize 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide, with the appropriate trichloroaniline derivative and bromoacetyl bromide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can be substituted with various halogens such as chlorine or bromine. The crystal structure of these compounds often reveals interesting features such as intramolecular hydrogen bonding and specific dihedral angles between the planes of the aromatic rings and the acetamide group . These structural details are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the halogen substituents. The presence of halogens can facilitate nucleophilic substitution reactions, while the acetamide group can engage in hydrogen bonding and other non-covalent interactions . These reactions are essential for the potential use of these compounds in the synthesis of more complex molecules or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. Intermolecular hydrogen bonds can lead to higher melting points and influence the compound's solubility in various solvents. The optical properties, such as UV-vis absorption, can also be affected by the nature of the substituents on the aromatic ring . Additionally, the electronic properties, such as HOMO-LUMO gaps, can be studied using computational methods to predict the compound's reactivity and stability .

Scientific Research Applications

  • Pharmacological Research

    • Summary of Application : The compound is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications . Medicinal chemistry uses many chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context. Generally, it involves synthesizing the compound and testing its effects in various biological assays .
    • Results or Outcomes : The outcomes of such research could potentially lead to the development of new pharmaceutical compounds .
  • Proteomics Research

    • Summary of Application : “2-Bromo-n-(2,4,5-trichlorophenyl)acetamide” is used as a biochemical for proteomics research .
    • Methods of Application : The compound could be used in various experimental procedures in proteomics, such as protein identification and quantification, protein-protein interaction studies, and post-translational modification analysis .
    • Results or Outcomes : The outcomes of such research could potentially lead to new insights into protein function and interactions, which could have implications for understanding disease mechanisms and developing new treatments .
  • DNA Interaction Studies

    • Summary of Application : The kinetics of the reaction of 2-bromoacetamide with a 39 base pair duplex DNA sequence has been studied .
    • Methods of Application : This involves preparing a solution of the compound and the DNA sequence, and then monitoring the reaction over time using techniques such as UV-Vis spectroscopy .
    • Results or Outcomes : The results of such studies could provide insights into the interaction of the compound with DNA, which could have implications for understanding its biological effects .
  • Synthesis of Other Compounds

    • Summary of Application : 2-Bromoacetamide has been used in the preparation of (2-carbamoylmethoxy-5-chloro-benzyl)-carbamic acid tert-butyl ester .
    • Methods of Application : This would involve a series of chemical reactions, with 2-Bromoacetamide being one of the starting materials .
    • Results or Outcomes : The resulting compound could have various potential applications, depending on its properties .
  • Antiviral Research

    • Summary of Application : Indole derivatives, which can be synthesized from 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide, have been studied for their antiviral activities .
    • Methods of Application : This involves synthesizing the indole derivatives and testing their effects against various viruses .
    • Results or Outcomes : The outcomes of such research could potentially lead to the development of new antiviral drugs .
  • Dehydropeptidase I Inactivation

    • Summary of Application : 2-Bromoacetamide has been used as a precursor to dehydropeptidase I inactivator .
    • Methods of Application : This would involve a series of chemical reactions, with 2-Bromoacetamide being one of the starting materials .
    • Results or Outcomes : The resulting compound could have various potential applications, depending on its properties .

Safety And Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-bromo-N-(2,4,5-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXWVNRNRVLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941743
Record name 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(2,4,5-trichlorophenyl)acetamide

CAS RN

19889-61-3
Record name Acetanilide, 2-bromo-2',4',5'-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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